2-Methyl-1-phenylpropen

Übersicht

Beschreibung

This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.

2-Methyl-1-phenylpropene is a natural product found in Hyptis spicigera, Melaleuca alternifolia, and Pelargonium quercifolium with data available.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Diese Verbindung wurde bei der Herstellung von „2-Brom-2-methyl-1-phenylpropan-1-ol“ und „1-Brom-2-methyl-1-phenylpropan-2-ol“ verwendet . Diese sind wichtige Zwischenprodukte in der organischen Synthese, was die Nützlichkeit von „2-Methyl-1-phenylpropen“ in chemischen Reaktionen zeigt.

Materialwissenschaften

In den Materialwissenschaften sind die Eigenschaften der Verbindung, wie z. B. Dichte, Siedepunkt und Brechungsindex, von Interesse. Zum Beispiel beträgt seine Dichte 0,901 g/ml bei 25 °C und er hat einen Siedepunkt von 187-188 °C . Diese Eigenschaften können das Verhalten der Verbindung in verschiedenen Materialanwendungen beeinflussen.

Umweltwissenschaften

In den Umweltwissenschaften kann das Verständnis der thermophysikalischen Eigenschaften von „this compound“ dazu beitragen, sein Verhalten in der Umwelt vorherzusagen. Beispielsweise kann die Kenntnis seines Siedepunkts und seines Dampfdrucks dazu beitragen, seine Flüchtigkeit und sein Potenzial für die atmosphärische Dispersion zu schätzen .

Energieforschung

Die Enthalpie und Wärmekapazität von „this compound“ sind in der Energieforschung von Bedeutung. Diese Eigenschaften können den Energiegehalt der Verbindung und ihre potenzielle Verwendung als Brennstoff oder in anderen energiebezogenen Anwendungen beeinflussen .

Wirkmechanismus

Biologische Aktivität

2-Methyl-1-phenylpropene, also known as 2-phenylpropene, is an organic compound belonging to the class of phenylpropenes. This compound has garnered attention due to its diverse biological activities, including potential therapeutic effects and toxicological implications. This article examines the biological activity of 2-methyl-1-phenylpropene, highlighting its pharmacological properties, metabolic pathways, and associated case studies.

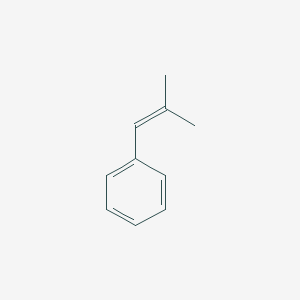

2-Methyl-1-phenylpropene is characterized by its alkene structure, featuring a phenyl group attached to a propene backbone. Its molecular formula is , and it exhibits a double bond between the first and second carbon atoms of the propene moiety. The compound's structural formula can be represented as follows:

Metabolism and Toxicokinetics

Metabolic Pathways:

Research indicates that 2-methyl-1-phenylpropene undergoes metabolic transformation primarily in the liver. Studies have shown that it can be converted into various metabolites, including 2-hydroxy-2-phenylpropionic acid and 2-phenylpropanediol. These transformations are facilitated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological effects .

Toxicokinetics:

In animal studies, exposure to 2-methyl-1-phenylpropene has been associated with changes in organ weights, particularly increases in liver weight and decreases in spleen weight . Additionally, subchronic inhalation studies revealed no significant mortality or major clinical signs of toxicity; however, slight decreases in body weight were observed at higher exposure levels .

Biological Activity

Antiproliferative Effects:

Recent studies have explored the antiproliferative activity of related compounds in cancer cell lines. For example, derivatives of phenylpropenes have shown significant inhibition of cell growth in breast cancer models (MCF-7 and MDA-MB-231) with IC50 values ranging from 10 to 33 nM . These findings suggest that compounds structurally related to 2-methyl-1-phenylpropene may possess similar antitumor properties.

Neurotoxicity:

In vitro studies have indicated that exposure to 2-methyl-1-phenylpropene can lead to alterations in neurotransmitter levels and enzyme activities in various organs of rats . This neurotoxic potential raises concerns regarding occupational exposure limits and necessitates further investigation into its effects on human health.

Case Studies

Occupational Exposure:

Two documented cases of urticaria (hives) were reported among workers exposed to 2-methyl-1-phenylpropene. Symptoms included severe itching and skin reactions, suggesting a potential allergic response linked to this compound .

Skin Irritation Studies:

Experimental applications of undiluted 2-methyl-1-phenylpropene on rabbit skin resulted in varying degrees of irritation, with significant erythema and edema observed after multiple applications . These findings highlight the compound's potential irritant properties.

Summary of Findings

| Study Aspect | Findings |

|---|---|

| Metabolism | Liver metabolism; formation of reactive metabolites |

| Toxicity | Changes in organ weights; slight body weight loss |

| Antiproliferative Activity | IC50 values for related compounds: 10–33 nM |

| Case Reports | Allergic reactions reported; skin irritation noted |

Eigenschaften

IUPAC Name |

2-methylprop-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOVVHWKPVSLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061111 | |

| Record name | (2-Methyl-1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-49-0 | |

| Record name | (2-Methyl-1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-phenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Methyl-1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,β-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7OYT372M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical reactions 2-Methyl-1-phenylpropene undergoes?

A1: 2-Methyl-1-phenylpropene is known to undergo several reactions, including:

- Methoxymercuration: This reaction involves the addition of methoxymercuric acetate to the double bond, resulting in the formation of 2-methyl-2-methoxy-1-phenylpropylmercuric acetate [].

- Deprotonation and Alkylation: The compound can be deprotonated by strong bases like n-BuLi to form an allyl-metal derivative. This derivative can then be alkylated with various electrophiles [].

- Epoxidation and Ring Opening: 2-Methyl-1-phenylpropene can be epoxidized to form 2,2-dimethyl-3-phenyloxirane. This epoxide can undergo ring-opening reactions with various nucleophiles, such as alcohols or diborane [, ].

Q2: What is the stereochemistry of the methoxymercuration reaction with 2-Methyl-1-phenylpropene?

A2: The methoxymercuration of 2-Methyl-1-phenylpropene proceeds with a high degree of stereospecificity []. Each geometric isomer of the starting material yields its characteristic diastereomeric products. This suggests a concerted mechanism where both the mercury and methoxy groups add to the double bond simultaneously.

Q3: How does the phenyl group in 2-Methyl-1-phenylpropene influence its reactivity?

A3: The phenyl group exerts both steric and electronic effects on the molecule.

- Steric effects: The bulky phenyl group can hinder the approach of reagents to the double bond, influencing the regioselectivity and stereoselectivity of reactions [].

- Electronic effects: The phenyl ring can stabilize positive charges on the adjacent carbon atoms through resonance, impacting the reactivity of the double bond and potential carbocation intermediates [].

Q4: Are there any known applications of 2-Methyl-1-phenylpropene or its derivatives?

A4: While 2-Methyl-1-phenylpropene itself might not have direct applications, its derivatives have shown potential in various areas:

- Insect pheromones: Studies have shown that 2-Methyl-1-phenylpropene can bind to odorant binding proteins (OBPs) in certain insects, suggesting a role in olfactory perception and potential applications in pest control strategies [].

- Synthetic intermediates: The various reactions that 2-Methyl-1-phenylpropene undergoes, such as epoxidation and ring-opening, make it a valuable starting material for synthesizing more complex molecules with potential biological or material properties [].

Q5: What are the analytical techniques used to characterize 2-Methyl-1-phenylpropene and its derivatives?

A5: Several analytical techniques can be employed to characterize 2-Methyl-1-phenylpropene and its derivatives. Some common techniques include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.